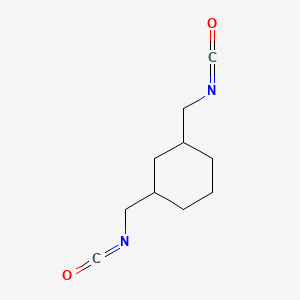

1,3-Bis(isocyanatomethyl)cyclohexane

Overview

Description

1,3-Bis(isocyanatomethyl)cyclohexane, also known as 1,3-Bis(methylisocyanate)cyclohexane or Hydrogenated m-xylylene diisocyanate, is a compound with a molecular formula of C6H10(CH2NCO)212. It is a mixture of cis and trans isomers12.

Synthesis Analysis

While specific synthesis methods for 1,3-Bis(isocyanatomethyl)cyclohexane were not found in the search results, a study has reported the use of this compound in the synthesis of novel crosslinkers3. These crosslinkers were prepared by solvent-free trimerization of hexamethylene diisocyanate (HDI) and 1,3-Bis(isocyanatomethyl)cyclohexane3.

Molecular Structure Analysis

The molecular structure of 1,3-Bis(isocyanatomethyl)cyclohexane is represented by the SMILES string O=C=NCC1CCCC(CN=C=O)C11. The InChI key is XSCLFFBWRKTMTE-UHFFFAOYSA-N1.

Chemical Reactions Analysis

Isocyanates, such as 1,3-Bis(isocyanatomethyl)cyclohexane, are known to react exothermically with many classes of compounds, releasing toxic gases4. They can react with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides, often causing vigorous releases of heat4. Some isocyanates can react with water to form amines and liberate carbon dioxide4.

Physical And Chemical Properties Analysis

1,3-Bis(isocyanatomethyl)cyclohexane is a liquid at room temperature1. It has a density of 1.101 g/mL at 25 °C14, a refractive index (n20/D) of 1.48514, and a vapor pressure of 0.4 mmHg at 98 °C1.Scientific Research Applications

1. Synthesis Optimization and Application in Industries

1,3-Bis(isocyanatomethyl)benzene, closely related to 1,3-Bis(isocyanatomethyl)cyclohexane, shows high-quality performance with excellent yellowing resistance and weather resistance. It is widely used in optical polymer composite materials, construction, automotive, and other industries. The study by Jianxun et al. (2018) focused on optimizing its synthesis through a non-phosgene green synthesis process, which is safer and more environmentally friendly (Jianxun et al., 2018).

2. Role in Rapid Synthesis of Polyurethanes

Hiroki et al. (2008) demonstrated the use of 1,3-Bis(isocyanatomethyl)cyclohexane in the rapid microwave-promoted synthesis of polyurethanes. This method significantly increases the molecular weights of the polyurethanes compared to conventional oil bath heating and uses a hydrocarbon compound as the solvent for clean polymerization without unfavorable coloration or gelation (Hiroki et al., 2008).

3. Advancements in Polyurethane Elastomers

Studies by Yamasaki et al. (2017) and Nozaki et al. (2017) have shown that polyurethane elastomers synthesized with trans-1,4-bis(isocyanatomethyl)cyclohexane (a variant of 1,3-bis(isocyanatomethyl)cyclohexane) exhibit superior mechanical and thermal properties compared to existing diisocyanate-based polyurethanes. This advancement is attributed to the well-organized hard segment domains and the high symmetry of the diisocyanate molecule (Yamasaki et al., 2017); (Nozaki et al., 2017).

4. Impact on Liquid Crystalline Polyurethanes

Lin et al. (2000) discovered that novel thermotropic liquid crystalline polyurethanes, obtained from reactions with 1,3-Bis(isocyanatomethyl)cyclohexane, exhibited enantiotropism and high thermal stability. These polyurethanes showed better stability in mesophase due to stronger H-bonded urethane domains (Lin et al., 2000).

5. Development of Isocyanate-Free Poly(hydroxyurethane)

Cornille et al. (2016) synthesized a series of poly(hydroxyurethane) materials without using isocyanates like 1,3-bis(isocyanatomethyl)cyclohexane. These materials displayed outstanding adhesion properties and were compared to traditional polyurethanes for potential applications in various materials (Cornille et al., 2016).

Safety And Hazards

1,3-Bis(isocyanatomethyl)cyclohexane is classified as Acute Tox. 2 Inhalation, Acute Tox. 4 Oral, Aquatic Chronic 4, Eye Dam. 1, Resp. Sens. 1, Skin Corr. 1C, Skin Sens. 1A15. It is harmful if swallowed or inhaled, and it may cause respiratory irritation, severe skin burns, eye damage, and allergic skin reaction5. It may also cause long-lasting harmful effects to aquatic life5.

Future Directions

1,3-Bis(isocyanatomethyl)cyclohexane has been used in the synthesis of novel crosslinkers for the development of flexible adhesives with exceptional recovery and adhesion properties6. These adhesives have potential applications in flexible electronic devices that require both high flexibility and rapid recovery characteristics6.

properties

IUPAC Name |

1,3-bis(isocyanatomethyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c13-7-11-5-9-2-1-3-10(4-9)6-12-8-14/h9-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCLFFBWRKTMTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)CN=C=O)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Record name | 1,3-BIS(METHYLISOCYANATE)CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18115 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044933 | |

| Record name | 1,3-Bis(isocyanatomethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(isocyanatomethyl)cyclohexane | |

CAS RN |

38661-72-2, 75138-76-0 | |

| Record name | 1,3-BIS(METHYLISOCYANATE)CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18115 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Bis(isocyanatomethyl)cyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38661-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(isocyanatomethyl)cyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038661722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocyanic acid, cyclohexane-1,3-diyldimethylenedi- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075138760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1,3-bis(isocyanatomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Bis(isocyanatomethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(isocyanatomethyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Bis({[3-(2-methylaziridin-1-yl)propanoyl]oxy}methyl)butyl 3-(2-methylaziridin-1-yl)propanoate](/img/structure/B7801478.png)

![(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]](/img/structure/B7801487.png)